Product packaging for 2-Amino-2-ethylpentanoic acid(Cat. No.:CAS No. 6303-36-2)

2-Amino-2-ethylpentanoic acid

Cat. No.: B3427953
CAS No.: 6303-36-2
M. Wt: 145.20 g/mol
InChI Key: LBGMPMJSIJSELV-UHFFFAOYSA-N
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Description

Contextualization as an α,α-Disubstituted Non-Proteinogenic Amino Acid

2-Amino-2-ethylpentanoic acid is classified as an α,α-disubstituted non-proteinogenic amino acid. pharm.or.jpresearchgate.net This classification stems from its molecular structure. Unlike proteinogenic amino acids, which are the fundamental building blocks of proteins and possess a hydrogen atom at the alpha-carbon, this compound has this hydrogen replaced by an ethyl group. pharm.or.jp The alpha-carbon is also attached to a second alkyl group (a propyl group, as part of the pentanoic acid chain), making it "α,α-disubstituted". sci-hub.st

Non-proteinogenic amino acids, sometimes referred to as "unnatural" amino acids, are not genetically coded for protein synthesis in living organisms. researchgate.net However, they are of significant interest in medicinal chemistry and drug discovery. researchgate.net The incorporation of α,α-disubstituted amino acids like this compound into peptide chains can restrict the conformational freedom of the resulting peptide. pharm.or.jp This structural constraint is a valuable tool for designing peptides with specific, stable secondary structures, such as helices. pharm.or.jp

Academic Significance of Quaternary Carbon Centers in Amino Acid Scaffolds

The defining feature of this compound is the quaternary carbon center at its α-position, where both an amino group and an ethyl substituent are attached. The construction of such chiral quaternary carbon stereocenters has been a significant and long-standing challenge in synthetic organic chemistry. rsc.org The presence of this fully substituted carbon atom imparts considerable structural complexity and is a key feature in many biologically active compounds. researchgate.net

The academic significance of this quaternary center is multifaceted:

Steric Hindrance: The arrangement of two alkyl groups at the alpha-carbon creates significant steric hindrance. This bulkiness influences the molecule's reactivity and its interactions with other molecules, which can be exploited in the design of enzyme inhibitors or receptor ligands.

Conformational Rigidity: The substitution restricts the rotational freedom around the peptide backbone when these amino acids are incorporated into peptides. pharm.or.jp This rigidity is crucial for creating peptides and peptidomimetics with well-defined and predictable three-dimensional structures, a key goal in drug design and material science.

Synthetic Challenge: The synthesis of molecules with quaternary stereocenters is inherently difficult, making them a prime target for the development of novel synthetic methodologies. researchgate.netrsc.org Research in this area focuses on creating efficient and stereoselective methods, such as asymmetric hydroformylation or reactions involving specialized catalysts, to access these complex structures. rsc.org The development of such methods is a major focus in modern organic chemistry. researchgate.netnih.gov

Historical Development and Current Research Landscape of this compound

The history of this compound is not rooted in terrestrial biology but in astrochemistry. The compound has been identified as one of several non-protein amino acids present in carbonaceous meteorites, such as the Murchison meteorite. acs.orgresearchgate.net Its presence in these extraterrestrial samples suggests an abiotic origin, likely formed through processes like the Strecker-cyanohydrin pathway in an extraterrestrial environment. researchgate.net This discovery provides a unique window into prebiotic chemistry and the potential molecular inventory available for the origin of life. researchgate.net

In the current research landscape, this compound is primarily utilized as a building block in synthetic chemistry and is studied for its potential biological activities. Researchers use it in the synthesis of more complex organic molecules and peptidomimetics. researchgate.net Furthermore, studies have investigated its potential as an anticonvulsant, antinociceptive (pain-relieving), and anti-inflammatory agent, indicating a focus on its pharmacological profile. The hydrochloride salt form of the compound is often used in research due to its properties. The ongoing exploration of such non-proteinogenic amino acids is driven by the quest for new pharmaceuticals and bioactive compounds with novel mechanisms of action. researchgate.netresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.20 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number1129277-25-3 (hydrochloride)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B3427953 2-Amino-2-ethylpentanoic acid CAS No. 6303-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-ethylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5-7(8,4-2)6(9)10/h3-5,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGMPMJSIJSELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999982
Record name 2-Ethylnorvaline
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Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78737-63-0, 6303-36-2
Record name 2-Ethyl-2-aminopentanoic acid
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Record name NSC41968
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylnorvaline
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Synthetic Methodologies for 2 Amino 2 Ethylpentanoic Acid

Established Racemic Synthetic Pathways

Racemic 2-amino-2-ethylpentanoic acid can be efficiently prepared using well-established methods for amino acid synthesis, most notably the Strecker and Bucherer-Bergs reactions. These methods are particularly well-suited for the synthesis of α,α-disubstituted amino acids due to their use of ketone or ketone-like precursors.

General Reaction Conditions and Catalysis

The Strecker synthesis is a one-pot reaction that combines an aldehyde or ketone, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid. rsc.orgrenyi.hu For this compound, the starting material would be 3-pentanone. The reaction is typically carried out in an aqueous solution, and the hydrolysis of the intermediate aminonitrile is achieved under acidic or basic conditions. rsc.org The reaction proceeds through the initial formation of an imine from the ketone and ammonia, followed by the nucleophilic addition of cyanide. renyi.hu

The Bucherer-Bergs reaction is another powerful method that yields hydantoins from ketones, ammonium (B1175870) carbonate, and a cyanide source like potassium cyanide. jst.go.jp These hydantoin (B18101) intermediates can then be hydrolyzed to the desired amino acid. This multicomponent reaction is often performed in a solvent such as ethanol (B145695) or water at elevated temperatures and pressures. jst.go.jpnlc-bnc.ca The mechanism involves the formation of a cyanohydrin and an aminonitrile, which then cyclizes to the hydantoin. jst.go.jp

Reaction General Reactants Intermediate Final Product
Strecker SynthesisKetone, Ammonia, Cyanideα-Aminonitrileα,α-Disubstituted Amino Acid
Bucherer-Bergs ReactionKetone, Ammonium Carbonate, CyanideHydantoinα,α-Disubstituted Amino Acid

Precursor Chemistry and Starting Materials (e.g., from 2-ethylpentanoic acid)

The primary precursor for the racemic synthesis of this compound via the aforementioned methods is 3-pentanone . This symmetrical ketone provides the necessary carbon skeleton for the final product.

Alternatively, synthesis can commence from 2-ethylpentanoic acid . nih.gov This approach would involve the conversion of the carboxylic acid to a suitable precursor for amination. For instance, the acid could be subjected to a Hell-Volhard-Zelinsky reaction to introduce a bromine atom at the α-position, followed by amination. However, this route is often less direct for α,α-disubstituted amino acids compared to the Strecker or Bucherer-Bergs syntheses starting from a ketone.

Enantioselective Synthesis and Chiral Induction Strategies

The synthesis of enantiomerically pure this compound requires more sophisticated strategies that introduce chirality in a controlled manner. These methods often employ chiral auxiliaries, asymmetric catalysis, or the alkylation of chiral enolate equivalents.

Asymmetric Alkylation Approaches

A common strategy for the asymmetric synthesis of α,α-disubstituted amino acids involves the sequential alkylation of a chiral glycine (B1666218) enolate equivalent. bris.ac.uk In the context of this compound, this would involve the alkylation of a chiral glycine template, first with an ethyl group and then with a propyl group (or vice versa). Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be employed to control the stereochemistry of the alkylation of a glycine Schiff base derivative. bris.ac.uk The catalyst forms a chiral ion pair with the enolate, directing the approach of the alkylating agent from a specific face.

Chiral Auxiliary-Mediated Syntheses (e.g., Quinazolinone Derivatives)

Chiral auxiliaries are powerful tools for asymmetric synthesis. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed.

A notable example is the use of a quinazolinone derivative as a chiral auxiliary for the enantioselective synthesis of (S)- and (R)-2-ethylpentanoic acid, which are precursors to the target amino acid. bohrium.comekb.eg In this approach, the chiral quinazolinone is first acylated with an appropriate acid, and then the resulting ester undergoes diastereoselective α-alkylation. ekb.eg The chiral auxiliary is then cleaved to yield the enantiomerically enriched 2-ethylpentanoic acid. This acid would then need to be converted to the amino acid, for example, through a Curtius rearrangement or a similar process to install the amino group with retention of stereochemistry.

A study demonstrated the enantioselective synthesis of (S)- and (R)-2-ethylpentanoic acid using a quinazolinone chiral auxiliary with enantiomeric excesses ranging from 90-98%. ekb.eg

Chiral Auxiliary Precursor Key Reaction Step Enantiomeric Excess (ee)
Quinazolinone DerivativeAcylated AuxiliaryDiastereoselective α-alkylation90-98% for 2-ethylpentanoic acid

Asymmetric Catalysis in C-C Bond Formation at the α-Carbon

The direct catalytic asymmetric synthesis of α,α-disubstituted amino acids represents a highly efficient and atom-economical approach. This can be achieved through the use of chiral metal complexes that catalyze the formation of the C-C bond at the α-carbon.

For instance, chiral Schiff base complexes of metals like Ni(II) have been successfully used in the asymmetric synthesis of various α-amino acids. mdpi.com These complexes can act as chiral templates, where a glycine Schiff base coordinated to the metal is deprotonated to form a chiral enolate. Subsequent alkylation occurs with high stereoselectivity. To synthesize this compound, a sequential alkylation strategy could be employed, where the chiral nickel(II) complex of a glycine Schiff base is first reacted with an ethyl halide and then a propyl halide under phase-transfer conditions. rug.nl The chiral ligand on the nickel complex dictates the facial selectivity of the alkylation steps.

Another approach involves the catalytic asymmetric addition of nucleophiles to α-iminoesters. rsc.org Chiral catalysts can control the enantioselectivity of the addition of a carbon nucleophile to the imine, thereby establishing the chiral quaternary center.

Optical Resolution Techniques for Enantiomeric Purity

Resolution of racemic mixtures is a fundamental process for obtaining pure enantiomers. Since enantiomers possess identical physical properties, direct separation is not feasible. The strategy involves converting the enantiomers into diastereomers, which have distinct physical properties and can be separated. libretexts.orglibretexts.org

A classical and widely used method for resolving racemic compounds, including α-amino acids, is through the formation of diastereomeric salts. libretexts.orglibretexts.org The process involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent, which is typically a chiral acid or base. libretexts.org

The general principle is as follows: The racemic mixture of this compound, containing both (R)- and (S)-enantiomers, is treated with a single enantiomer of a resolving agent, for instance, a chiral acid like (R,R)-tartaric acid or a chiral base like (S)-(-)-α-phenylethylamine. nih.gov This reaction forms a mixture of two diastereomeric salts. libretexts.org

(R)-2-Amino-2-ethylpentanoic acid + (S)-Resolving Agent → (R,S)-Diastereomeric Salt

(S)-2-Amino-2-ethylpentanoic acid + (S)-Resolving Agent → (S,S)-Diastereomeric Salt

These resulting diastereomeric salts have different spatial arrangements and, consequently, different physical properties such as solubility, melting point, and crystal structure. libretexts.orglibretexts.org This difference allows for their separation by conventional laboratory techniques, most commonly fractional crystallization. libretexts.org One diastereomer will typically crystallize out of a suitable solvent, leaving the other in the mother liquor. After separation by filtration, the desired pure enantiomer of this compound can be recovered by treating the isolated diastereomeric salt with an acid or base to break the salt bond and remove the resolving agent. libretexts.orglibretexts.org

Commonly used resolving agents for amino acids include naturally occurring chiral compounds like tartaric acid, brucine, and cinchonine, or synthetic chiral amines. libretexts.orggoogle.com The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation.

An alternative approach involves derivatizing the amino acid first. For instance, the amino group can be acylated (e.g., with a benzoyl group) to remove its basic character, allowing the carboxylic acid function to form a salt with an optically pure amine. libretexts.org Another patented method for α-alkyl-α-amino acids involves forming diastereomeric esters with an optically active alcohol, such as menthol, which can then be separated chromatographically or by crystallization. google.com

Table 1: Chiral Resolving Agents for Amino Acids

Resolving Agent Type Examples Reference
Chiral Acids (+)-Tartaric acid, O,O'-Dibenzoyltartaric acid nih.govpsu.edu
Chiral Bases Brucine, Strychnine, Quinine, (-)-Proline libretexts.orglibretexts.orggoogle.com
Chiral Amines (R)- or (S)-α-Phenylethylamine nih.gov

Enzymatic resolution offers a highly selective and efficient alternative for obtaining enantiomerically pure α,α-disubstituted amino acids. acs.orgdntb.gov.ua This method leverages the stereospecificity of enzymes, which can selectively catalyze a reaction on only one enantiomer in a racemic mixture. libretexts.org

For α,α-disubstituted amino acids, the most common enzymatic approaches involve the hydrolysis of racemic esters or amides. dntb.gov.uaresearchgate.net Enzymes such as lipases and amidases are particularly effective. acs.orgresearchgate.net

The process can be described as a kinetic resolution. For example, a racemic mixture of the ethyl ester of this compound is exposed to an enzyme like a lipase. The enzyme will selectively hydrolyze one of the enantiomeric esters (e.g., the S-enantiomer) to the corresponding carboxylic acid, while leaving the other enantiomeric ester (the R-enantiomer) unreacted. acs.org

(S)-2-Amino-2-ethylpentanoyl-ester + H₂O --(Enzyme)--> (S)-2-Amino-2-ethylpentanoic acid + Alcohol

(R)-2-Amino-2-ethylpentanoyl-ester + H₂O --(Enzyme)--> No reaction

The resulting mixture contains the (S)-amino acid and the (R)-amino ester. These two compounds have different chemical properties (acid vs. ester) and can be easily separated. Research has demonstrated the effectiveness of this approach for various α,α-disubstituted amino acids. For instance, lipases have been used to resolve α-methyl α-benzyl amino esters with high efficiency. acs.orgnih.gov An amino acid amidase from the microorganism Mycobacterium neoaurum has shown broad substrate specificity, successfully resolving a range of racemic α,α-disubstituted α-amino acid amides to yield the S-amino acids and the corresponding R-amides. researchgate.net

Table 2: Enzymes Used in the Resolution of α,α-Disubstituted Amino Acid Derivatives

Enzyme Substrate Type Products Reference
Lipase Racemic Esters One enantiomer of the acid and the other of the ester acs.orgnih.gov
Amino acid amidase (Mycobacterium neoaurum) Racemic Amides S-α,α-disubstituted α-amino acids and R-amides researchgate.net

Large-Scale Preparative Methodologies for Research Applications

Transitioning from laboratory-scale synthesis to large-scale preparation for extensive research requires robust and scalable methodologies. For α,α-disubstituted amino acids like this compound, enzymatic resolution is a particularly attractive method for large-scale production due to its high selectivity and operation under mild conditions. sciencenet.cn

A well-documented example that serves as a model is the large-scale production of (R)-2-amino-2-ethylhexanoic acid, a close structural analog. sciencenet.cn This process utilized an enzymatic resolution of the corresponding racemic ethyl ester. Initially performed as a batch process, the scalability was improved by implementing a membrane bioreactor. sciencenet.cn

In this advanced setup, the enzyme is immobilized within the layers of a hollow fiber membrane. The racemic amino ester substrate (as a neat oil or in a hexane (B92381) solution) and water are circulated on opposite sides of the membrane. The enantioselective hydrolysis occurs at the membrane interface. The desired chiral amino acid product diffuses into the aqueous phase, from which it can be easily recovered by concentration or ion-exchange chromatography, while the unreacted ester remains in the organic phase. sciencenet.cn This continuous process allows for efficient enzyme recovery and reuse, significantly reducing costs and improving throughput, making it suitable for producing kilogram quantities for research needs. sciencenet.cn Such a system could be directly adapted for the large-scale preparation of the enantiomers of this compound.

The development of large-scale routes for complex amino acid derivatives used in pharmaceuticals, such as glecaprevir, further underscores the importance of creating scalable synthetic steps, including resolutions, to support research and development activities. acs.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
(R,R)-Tartaric acid
(S)-(-)-α-Phenylethylamine
Brucine
Cinchonine
Menthol
(R)-2-amino-2-ethylhexanoic acid
Glecaprevir
Ethyl 2-amino-2-ethylhexanoate
α-Methyl α-benzyl amino ester
Hexane
Water
Alcohol

Chemical Reactivity and Derivatization in Research Contexts

Functional Group Transformations of the Amino and Carboxylic Acid Moieties

The presence of both a primary amino group and a carboxylic acid group allows for a wide range of chemical modifications. These transformations are fundamental for incorporating the amino acid into larger molecules or for creating novel derivatives.

In multi-step syntheses, particularly in peptide synthesis, it is crucial to temporarily block the reactive amino group to prevent unwanted side reactions. The most common strategy for this is the introduction of a protecting group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under specific, mild acidic conditions. wikipedia.orgspringernature.com

The protection of 2-Amino-2-ethylpentanoic acid involves reacting its nucleophilic amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk This reaction converts the primary amine into a tert-butyl carbamate. The resulting Boc-protected derivative, N-Boc-2-amino-2-ethylpentanoic acid, exhibits enhanced stability and solubility in organic solvents, making it an ideal building block for organic synthesis. chemimpex.com

The removal of the Boc group (deprotection) is typically achieved by treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in methanol. wikipedia.orgfishersci.co.uk This acid-labile nature allows for selective deprotection without affecting other acid-sensitive parts of a molecule. wikipedia.org

ProcessCommon ReagentsTypical ConditionsPurpose
Protection (Boc-ON) Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP)Aqueous or anhydrous solvents (e.g., water, THF, acetonitrile) at room temperature. wikipedia.orgfishersci.co.ukTo prevent the amino group from participating in unwanted reactions during subsequent synthetic steps. springernature.com
Deprotection (Boc-OFF) Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Anhydrous acidic conditions; solvents like dichloromethane (DCM). wikipedia.orgresearchgate.netTo restore the free amino group, allowing it to be used in a subsequent reaction, such as peptide bond formation.

The functional groups of this compound can undergo both oxidation and reduction, although these transformations are less common than protection and coupling reactions in its typical applications.

Reduction : The carboxylic acid moiety can be reduced to a primary alcohol. This transformation requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). libretexts.org Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. libretexts.org The reaction proceeds via the addition of a hydride ion to the carbonyl carbon.

Oxidation : The carboxyl group is already in a high oxidation state. libretexts.org Further oxidation typically results in the loss of the carboxyl carbon as carbon dioxide (CO₂), a process known as decarboxylation. libretexts.org For instance, the Hunsdiecker reaction, which involves treating a silver salt of the carboxylic acid with bromine, leads to oxidative decarboxylation, replacing the carboxyl group with a bromine atom. libretexts.org The amino group can also be oxidized, but this often leads to a complex mixture of products and is less synthetically useful without specific reagents.

Reaction TypeFunctional Group TargetedTypical ReagentsProduct
Reduction Carboxylic Acid (-COOH)Lithium aluminum hydride (LiAlH₄)Primary Alcohol (-CH₂OH)
Oxidation (Decarboxylation) Carboxylic Acid (-COOH)Silver(I) oxide, Bromine (Hunsdiecker reaction)Alkyl Halide (loss of CO₂)

Both the amino and carboxyl groups serve as handles for substitution reactions to create a variety of derivatives.

N-Functionalization : The primary amino group is nucleophilic and, once deprotected, can react with various electrophiles. For example, it can be acylated by reacting with acyl chlorides or anhydrides to form amides. This is the basis for peptide bond formation.

C-Functionalization : The carboxylic acid can undergo nucleophilic acyl substitution. It can be converted to an ester by reacting with an alcohol under acidic conditions (Fischer esterification) or transformed into an amide by reacting with an amine using coupling agents. These reactions are essential for creating diverse molecular libraries for screening purposes.

Formation of Analogues and Derivatives for Structure-Activity Relationship Studies (focused on chemical interactions)

This compound and its derivatives are valuable tools for structure-activity relationship (SAR) studies. chemimpex.com SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity, which helps in designing more potent and selective drugs.

By systematically modifying the structure of this compound, researchers can probe the chemical interactions between a molecule and its biological target. Key modifications include:

Amide and Ester Formation : Converting the carboxylic acid to a series of amides or esters allows researchers to investigate the importance of hydrogen bond donating and accepting capabilities and to alter the molecule's polarity and size.

N-Alkylation or N-Acylation : Modifying the amino group can explore how substitutions at this position affect binding affinity and molecular conformation.

Incorporation into Peptides : Using the Boc-protected form as a building block in peptide synthesis allows for the creation of peptidomimetics or peptides with constrained conformations. chemimpex.com The bulky α,α-disubstituted nature of the residue can induce specific secondary structures (e.g., turns or helices) in the peptide chain, which can be critical for biological function.

These chemical modifications generate a library of analogues. By comparing the biological activity of these analogues, researchers can deduce which functional groups and structural features are essential for the desired chemical and biological interactions.

Advanced Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation of Novel Derivatives

Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized derivatives of 2-Amino-2-ethylpentanoic acid. By probing the interaction of molecules with electromagnetic radiation, these methods reveal the connectivity of atoms and the nature of functional groups, providing a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize derivatives of this compound.

In a typical ¹H NMR spectrum of a this compound derivative, the protons of the ethyl and propyl groups would exhibit characteristic chemical shifts and coupling patterns. For instance, the methyl protons of the ethyl group would likely appear as a triplet, while the methylene protons would be a quartet. The protons of the propyl chain would also show distinct signals. The amine protons are often observed as a broad singlet and can be exchanged with deuterium oxide (D₂O), confirming their identity.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of a this compound derivative would be expected to show distinct signals for the carboxylic acid carbon, the quaternary α-carbon, and the carbons of the ethyl and propyl groups. The chemical shifts of these carbons are indicative of their local electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
-CH₃ (ethyl) 0.8 - 1.0 Triplet
-CH₂- (ethyl) 1.5 - 1.8 Quartet
-CH₂- (propyl) 1.2 - 1.6 Multiplet
-CH₂- (propyl) 1.2 - 1.6 Multiplet
-CH₃ (propyl) 0.9 - 1.1 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 175 - 185
55 - 65
-CH₂- (ethyl) 25 - 35
-CH₃ (ethyl) 5 - 15
-CH₂- (propyl) 30 - 40
-CH₂- (propyl) 15 - 25

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound derivatives, high-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, characteristic fragmentation would involve the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the alkyl chains. The fragmentation of aliphatic carboxylic acids often proceeds via a McLafferty rearrangement, which could lead to a prominent peak in the spectrum. nih.gov

Table 3: Expected Mass Spectrometry Fragmentation for this compound

Fragment Ion m/z (Mass-to-Charge Ratio) Possible Identity
[M]⁺ 145.11 Molecular Ion
[M-COOH]⁺ 100.11 Loss of Carboxylic Acid Group
[M-C₂H₅]⁺ 116.09 Loss of Ethyl Group

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. For chiral molecules like this compound, specialized chromatographic methods are necessary to separate and quantify the enantiomers.

High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis. For chiral compounds, Chiral HPLC is the method of choice for determining enantiomeric excess. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. yakhak.orgsigmaaldrich.com

The separation of underivatized amino acid enantiomers can be challenging due to their zwitterionic nature. sigmaaldrich.com However, various CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin), have proven effective. sigmaaldrich.com The mobile phase composition, including the type and concentration of the organic modifier, pH, and additives, plays a critical role in achieving optimal separation. nih.gov

Table 5: Illustrative Chiral HPLC Method for Amino Acid Enantiomer Separation

Parameter Condition
Column Macrocyclic Glycopeptide-based Chiral Stationary Phase
Mobile Phase Acetonitrile/Water/Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry

| Expected Elution Order | D-enantiomer often retained longer than the L-enantiomer on many CSPs sigmaaldrich.com |

Gas Chromatography (GC) and Thin Layer Chromatography (TLC) in Synthesis Monitoring

Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are valuable tools for monitoring the progress of chemical reactions in the synthesis of this compound and its derivatives.

Thin Layer Chromatography (TLC) is a simple and rapid technique used to qualitatively monitor a reaction by comparing the spot of the reaction mixture to those of the starting materials and the expected product. The difference in retention factors (Rf values) indicates the consumption of reactants and the formation of products.

Gas Chromatography (GC) offers a more quantitative approach to reaction monitoring. Due to the low volatility of amino acids, derivatization is typically required before GC analysis. sigmaaldrich.com Common derivatization methods involve converting the amino and carboxylic acid groups into more volatile esters and amides. mdpi.com The resulting derivatives can then be separated and quantified by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. pensoft.net

Table 6: General Parameters for GC and TLC in Synthesis Monitoring

Technique Parameter Typical Application
TLC Stationary Phase Silica Gel
Mobile Phase Mixture of polar and non-polar solvents (e.g., n-butanol:acetic acid:water)
Visualization Ninhydrin stain for amino acids
GC Derivatization Silylation or acylation/esterification
Column Capillary column with a non-polar or medium-polarity stationary phase

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method is particularly crucial in stereochemistry for assigning the absolute configuration of chiral molecules, such as amino acids. The process involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms, they are diffracted, creating a unique pattern of spots. By analyzing the positions and intensities of these diffracted X-rays, a detailed three-dimensional model of the electron density of the molecule can be constructed. From this electron density map, the precise spatial coordinates of each atom are determined, revealing the molecule's absolute stereochemistry.

For a chiral molecule, determining the absolute configuration is essential. This is achieved through the phenomenon of anomalous dispersion. When the X-ray energy is near an absorption edge of a heavier atom in the crystal, the scattering factor of that atom becomes a complex number. This results in small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute configuration of the molecule.

While a specific X-ray crystallographic study detailing the absolute stereochemical assignment of this compound with published crystal structure data was not identified in the available research literature, the methodology remains the standard for such determinations. A typical crystallographic analysis would yield precise data on unit cell dimensions, the space group, and atomic coordinates.

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic data for a generic amino acid crystal, as specific data for this compound is not publicly available.

Crystallographic Parameter Hypothetical Value
Chemical FormulaC7H15NO2
Formula Weight145.20 g/mol
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensions
a5.8 Å
b9.2 Å
c15.4 Å
α90°
β90°
γ90°
Volume822.6 ų
Z (molecules per unit cell)4
Data Collection
RadiationMoKα (λ = 0.71073 Å)
Temperature293 K
Refinement
R-factor0.045
Flack Parameter0.02(5)

In a hypothetical study of this compound, researchers would crystallize the compound and collect diffraction data. The resulting structural model would reveal the precise bond lengths and angles of the molecule. Crucially, the analysis of anomalous scattering data would lead to the determination of the Flack parameter. A value close to zero, as in the hypothetical data above, would confirm the assigned absolute stereochemistry of the chiral center at the alpha-carbon with high confidence. This would provide unequivocal proof of the spatial arrangement of the amino, carboxyl, ethyl, and propyl groups around the chiral carbon atom.

Computational and Theoretical Chemistry Studies

Conformational Analysis and Molecular Modeling

Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt through the rotation of its single bonds. For 2-amino-2-ethylpentanoic acid, the presence of two substituents on the α-carbon—an ethyl and a propyl group—significantly constrains the peptide backbone angles (phi, ψ) when incorporated into a peptide chain. researchgate.net This restriction is a hallmark of α,α-disubstituted amino acids and is a key motivator for their use in designing peptides with stable, predictable secondary structures like helices or turns. nih.govnii.ac.jp

Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to explore the potential energy surface of the molecule. These simulations can identify low-energy conformers in different environments, such as in the gas phase or in a solvent.

Key objectives of these studies include:

Identifying the most stable conformers of the isolated molecule.

Determining the rotational energy barriers around key single bonds.

Simulating the molecule's dynamic behavior in solution to understand its flexibility and interactions with solvent molecules.

Predicting the secondary structure preferences (e.g., 3(10)-helix, α-helix, or extended C5-conformation) when it is part of a polypeptide chain. researchgate.netnii.ac.jp

The results of such analyses are typically presented in data tables listing the relative energies and key dihedral angles of the stable conformers.

Table 1: Illustrative Conformational Analysis Data for this compound This table is a representative example of data that would be generated from a computational study, as specific data for this compound is not available in the reviewed literature.

Conformer Relative Energy (kcal/mol) Dihedral Angle ψ (°) Dihedral Angle φ (°)
1 0.00 -45.8 -55.2
2 1.25 50.1 -60.5
3 2.10 135.7 -75.1

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. mdpi.comresearchgate.net These calculations are used to determine the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors. For this compound, this information helps predict its chemical behavior, including its acidity, basicity, and susceptibility to nucleophilic or electrophilic attack.

Calculated electronic properties typically include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Partial Atomic Charges: These calculations assign a partial charge to each atom, which can be used to understand intermolecular interactions, such as hydrogen bonding. nih.gov

Table 2: Representative Quantum Chemical Properties for this compound (DFT/B3LYP/6-31G)* This table shows the type of data obtained from quantum chemical calculations. The values are illustrative and not specific to this compound.

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy 1.8 eV
HOMO-LUMO Gap 8.3 eV
Dipole Moment 2.1 Debye
Partial Charge on Amino N -0.85 e
Partial Charge on Carbonyl C +0.75 e

Simulations of Reaction Mechanisms in Asymmetric Synthesis

The synthesis of chiral molecules like this compound with high enantiomeric purity is a significant challenge in organic chemistry. nih.gov Computational simulations are instrumental in studying the mechanisms of asymmetric synthesis reactions. By modeling the transition states of a reaction, chemists can understand the origin of stereoselectivity. acs.org

For the synthesis of an α,α-disubstituted amino acid, a common strategy might involve the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent or the hydroformylation of a suitably substituted dehydroamino acid derivative. nih.govresearchgate.net DFT calculations can be used to:

Model the structures of reactants, intermediates, chiral catalysts, and transition states.

Calculate the activation energies for the pathways leading to the different stereoisomers.

Explain why one enantiomer or diastereomer is formed preferentially by comparing the energies of the competing transition states.

A lower activation energy for the transition state leading to the desired (e.g., S)-enantiomer over the (R)-enantiomer would explain the enantioselectivity observed experimentally.

Table 3: Example Transition State Energy Calculations for a Simulated Asymmetric Reaction This table illustrates how computational results are used to predict stereochemical outcomes. The values are hypothetical.

Parameter Pathway to (S)-enantiomer Pathway to (R)-enantiomer
Transition State Structure TS-S TS-R
Activation Energy (ΔG‡, kcal/mol) 15.2 17.8
Predicted e.e. (%) 98% -

Prediction of Spectroscopic Properties for Research and Validation

Computational methods are widely used to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. nih.gov For this compound, DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and other spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. illinois.edunih.gov Comparing the predicted spectrum with the experimental one can help assign peaks and validate the proposed molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This helps in assigning the vibrational modes of the functional groups (e.g., N-H stretch, C=O stretch) in the experimental spectrum. acs.orgresearchgate.net

These predicted spectra serve as a powerful complement to experimental characterization, providing a basis for structural assignment and validation.

Table 4: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) This table is a representative example of how theoretical and experimental spectroscopic data are compared. Values are hypothetical.

Carbon Atom Predicted δ (ppm) Experimental δ (ppm)
C=O 178.5 177.9
65.2 64.8
CH₂ (ethyl) 29.8 29.5
CH₃ (ethyl) 9.1 8.9
CH₂ (propyl) 38.4 38.1
CH₂ (propyl) 18.0 17.7
CH₃ (propyl) 14.3 14.1

Applications As Chiral Building Blocks in Advanced Chemical Synthesis

Incorporation into Peptides and Peptidomimetics

The introduction of 2-Amino-2-ethylpentanoic acid into peptide chains is a key strategy for developing peptidomimetics with enhanced therapeutic potential. Its α,α-disubstituted nature fundamentally alters the local and global properties of the peptide backbone.

The replacement of a standard α-amino acid with this compound significantly restricts the conformational freedom of the peptide backbone. nih.gov This steric limitation reduces the number of accessible rotational angles (phi, ψ), forcing the peptide into well-defined secondary structures. Research has shown that while peptides composed of α-methylated disubstituted amino acids often adopt 3(10)-helical structures, the inclusion of chiral α-ethylated amino acids, such as this compound, can favor the formation of fully extended C5-conformations. nih.gov This ability to pre-organize a peptide into a specific conformation is crucial for mimicking the bioactive structure of natural peptides and enhancing binding affinity to biological targets. nih.gov

Studies on analogous α,α-disubstituted amino acids demonstrate that their incorporation leads to more ordered structures compared to peptides containing standard α-amino acids. nih.gov For instance, NMR and other spectral analyses have confirmed that pentapeptides containing the structurally similar dipropylglycine (B1220447) (Dpg) adopt highly ordered 3(10)-helical structures in aqueous solutions, a feature stabilized by hydrophobic interactions between the bulky side chains. nih.gov This principle of using steric bulk to enforce a particular geometry is a cornerstone of rational peptide design, enabling the synthesis of peptides with predictable and stable three-dimensional shapes. researchgate.net

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. mdpi.com The incorporation of this compound offers a robust solution to this problem. Proteolytic enzymes are highly specific and require a particular conformation and the presence of an α-hydrogen on the amino acid residue for cleavage to occur. The quaternary α-carbon of this compound, lacking an α-hydrogen and possessing bulky side chains, creates significant steric hindrance that prevents the peptide backbone from fitting into the active site of proteases. nih.govlibretexts.org

This modification makes the amide bonds adjacent to the this compound residue resistant to enzymatic hydrolysis. libretexts.org Strategies to enhance protease resistance often involve the use of non-canonical amino acids, and α,α-disubstitution is a particularly effective method. utexas.edu By strategically placing these residues within a peptide sequence, chemists can design scaffolds that maintain their structural integrity and biological activity for extended periods in physiological environments. mdpi.com

For example, the difference in conformational preference between α-methylated (favoring 3(10)-helices) and α-ethylated (favoring extended C5-conformations) disubstituted amino acids highlights the subtle yet powerful influence of the side-chain size. nih.govnih.gov By selecting the appropriate α,α-disubstituted amino acid, researchers can fine-tune the peptide's architecture to optimize its function, whether it be receptor binding, enzyme inhibition, or another biological activity. This level of control is essential for transforming native peptides into potent and stable therapeutic agents. nih.gov

Role in the Construction of Combinatorial Libraries for Chemical Discovery

Combinatorial chemistry is a powerful technique for drug discovery, enabling the synthesis and screening of millions of compounds to identify new therapeutic leads. google.comfrontiersin.org The modular nature of peptides makes them highly amenable to this approach. google.com The inclusion of unnatural amino acids like this compound into combinatorial peptide libraries dramatically expands the accessible chemical space and structural diversity. google.comkhanacademy.org

By using this compound as a building block, libraries can be generated that incorporate unique steric and conformational features not found in natural peptides. These libraries of peptidomimetics, containing conformationally rigid and protease-resistant elements, are valuable for screening against various biological targets. The synthesis of such libraries often employs solid-phase peptide synthesis (SPPS), where diverse amino acids are systematically coupled to create a vast array of unique sequences. frontiersin.org The unique properties of this compound can lead to the discovery of novel hits with improved potency, selectivity, and drug-like properties that might not be found in libraries composed solely of proteinogenic amino acids. google.com

Precursor in the Synthesis of Complex Organic Molecules for Research

Beyond its use in peptides, this compound, also known as β,β-Diethylalanine, serves as a versatile starting material for the synthesis of more complex organic molecules. The field of organic synthesis often utilizes chiral amino acids as foundational building blocks to construct elaborate, non-peptidic structures. mdpi.comlibretexts.org General synthetic methods like the Strecker synthesis or reductive amination can be adapted to produce a wide range of non-canonical amino acids, which then become entry points for more complex targets.

For instance, amino acids are key components in the synthesis of artificial macrocycles, a class of compounds with significant therapeutic potential, particularly for targeting challenging protein-protein interactions. researchgate.netnih.gov Synthetic strategies have been developed that use amino acids and their derivatives in multi-component reactions to rapidly assemble diverse macrocyclic scaffolds. nih.gov While specific examples detailing the use of this compound are specialized, the principles of using amino acids as chiral precursors are well-established. Its unique stereochemistry and functional groups (amine and carboxylic acid) allow it to be incorporated into larger, architecturally complex molecules for research in materials science and medicinal chemistry. nih.gov

Biological and Biochemical Research Applications As Probes and Tools

Investigation of Molecular Recognition and Binding Interactions

No published research was identified that utilizes 2-Amino-2-ethylpentanoic acid as a probe to investigate molecular recognition or binding interactions. Studies on molecular recognition of amino acids by synthetic or biological receptors are common, but this specific compound does not appear to have been used for this purpose.

Probing Enzyme Specificity and Catalytic Mechanisms (e.g., chymotrypsin)

There is no evidence in the scientific literature of this compound being used to probe the specificity or catalytic mechanisms of enzymes, including chymotrypsin (B1334515). While non-canonical amino acids are often employed to understand enzyme-substrate interactions, research has not focused on this particular compound in that context. The digestive enzyme chymotrypsin is known to cleave peptide bonds on the carboxyl side of aromatic amino acids, and its mechanism is well-studied, but not with this compound as a probe.

Use in Protein Engineering and Design of Modified Biomacromolecules

The use of this compound in protein engineering or the design of modified biomacromolecules has not been reported in available scientific literature. Protein engineering often involves the incorporation of unnatural amino acids to confer novel properties to proteins, but this specific compound is not among those documented in such studies.

Studies on Biosynthetic Pathways (if relevant to research beyond clinical outcomes)

No information is available regarding the involvement of this compound in any natural or engineered biosynthetic pathways. Research into amino acid biosynthesis focuses on the 20 proteinogenic amino acids and some other naturally occurring non-proteinogenic amino acids, but does not include this compound.

Context in Astrobiology and Prebiotic Chemistry Research

Occurrence in Simulated Extraterrestrial Environments

Analysis of carbonaceous chondrites, particularly the Murchison meteorite, has revealed the presence of a diverse suite of extraterrestrial amino acids. Among these are α-methyl amino acids, including alpha-methylnorvaline. These molecules are considered to be of extraterrestrial origin due to their presence in these ancient meteorites that predate the origin of life on Earth.

The Murchison meteorite contains several α-methyl amino acids, and their presence suggests abiotic synthetic pathways in extraterrestrial environments. Gas chromatography-mass spectrometry (GC-MS) analyses have confirmed the presence of alpha-methylnorvaline in this meteorite. The existence of such amino acids in meteorites supports the hypothesis that the building blocks of life could have been delivered to a young Earth from space.

Table 1: Selected α-Methyl Amino Acids Identified in the Murchison Meteorite

Amino AcidMolecular FormulaFound in Murchison Meteorite
Isovaline (B112821)C5H11NO2Yes
alpha-MethylnorvalineC6H13NO2Yes
2-Amino-2,3-dimethylpentanoic acidC7H15NO2Yes

Role in Amino Acid Formation under Prebiotic Conditions

The formation of α-methyl amino acids like alpha-methylnorvaline under prebiotic conditions is thought to occur through abiotic synthesis. The presence of a variety of these amino acids in the Murchison meteorite, which is approximately 4.5 billion years old, points to chemical evolution processes occurring in the early solar system before life emerged.

While specific laboratory simulations focusing on the formation of 2-Amino-2-ethylpentanoic acid are not documented, experiments simulating prebiotic conditions have successfully synthesized a range of amino acids. These experiments often involve energy sources like electrical discharges acting on mixtures of simple molecules believed to be present in the early Earth's atmosphere or in extraterrestrial environments. The diversity of amino acids found in the Murchison meteorite, including various isomers of five-carbon acyclic primary amino alkanoic acids, is consistent with a synthetic process involving the random combination of single-carbon precursors nih.gov.

Implications for the Origin of Chirality in Biological Systems

A significant finding regarding α-methyl amino acids, including alpha-methylnorvaline, in the Murchison meteorite is the presence of a slight excess of the L-enantiomer. nih.gov Most amino acids in terrestrial life are of the L-configuration, and the origin of this homochirality is a major question in the study of the origin of life.

Gas chromatographic-mass spectral analyses have shown that alpha-methylnorvaline in the Murchison meteorite exhibits an L-enantiomeric excess. nih.gov This is particularly noteworthy because, unlike α-hydrogen amino acids, α-methyl amino acids are resistant to racemization (the process of converting from a chiral to a racemic form). This suggests that the observed L-excess is indigenous to the meteorite and not a result of terrestrial contamination.

Computational studies have proposed that the L-enantiomers of several α-methyl amino acids found in the Murchison meteorite, including isovaline and α-methylnorvaline, are slightly more thermodynamically stable than their D-counterparts. mdpi.com This intrinsic stability, potentially amplified over cosmological timescales, could have contributed to the initial enantiomeric excesses observed in these meteoritic amino acids. mdpi.com The delivery of these L-enantiomer-enriched amino acids to the early Earth by meteorites could have played a role in biasing the selection of L-amino acids for the development of life.

Table 2: Enantiomeric Excess (ee) of Selected α-Methyl Amino Acids in the Murchison Meteorite

Amino AcidEnantiomeric Excess (L-ee)
IsovalineReported with significant L-excess
alpha-MethylnorvalineReported with L-excess
2-Amino-2,3-dimethylpentanoic acid7.0% and 9.1% for its two enantiomeric pairs

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthetic Routes with Enhanced Efficiency

The synthesis of enantiomerically pure α,α-disubstituted amino acids is a considerable challenge in organic chemistry due to the sterically hindered quaternary stereocenter. nih.gov While numerous methods have been developed, future efforts are directed towards enhancing efficiency, scalability, and stereoselectivity.

Current research has established several key strategies for the asymmetric synthesis of these compounds, including the use of chiral auxiliaries, asymmetric Strecker synthesis, and various catalytic methods. researchgate.netnih.gov For instance, one approach utilizes a chiral cyclic 1,2-diol as a chiral auxiliary to synthesize optically active α-ethylated α,α-disubstituted amino acids. nih.govjst.go.jp Other notable methods involve enolate-Claisen rearrangements, aldol (B89426) condensations, and alkylations of oxazolines. researchgate.net

Emerging methodologies are focusing on organocatalysis and transition-metal catalysis to achieve higher efficiency and enantioselectivity. nih.govacs.org For example, organocatalytic Michael additions of oxazolones to α,β-unsaturated aldehydes have shown promise in creating two new chiral centers in a single step. acs.org Future work will likely concentrate on developing catalysts that are not only highly selective but also more sustainable and cost-effective. The integration of flow chemistry and enzymatic resolutions are also promising areas for improving the efficiency and scalability of these synthetic routes. acs.org

Synthetic StrategyKey FeaturesPotential for Enhancement
Chiral AuxiliariesCovalently attached chiral group guides stereoselective reactions.Development of more recyclable and efficient auxiliaries.
Asymmetric Strecker SynthesisFormation of α-aminonitriles from ketones with a chiral amine or catalyst.Discovery of new catalysts with broader substrate scope and higher enantioselectivity.
OrganocatalysisUse of small organic molecules as catalysts. acs.orgDesign of more active and selective catalysts for sterically demanding substrates.
Enzymatic ResolutionSeparation of enantiomers using stereoselective enzymes. acs.orgEngineering enzymes with improved stability and broader substrate tolerance.

Advanced Analytical Approaches for Trace Detection and Isotopic Labeling

The accurate detection and quantification of 2-amino-2-ethylpentanoic acid, particularly at trace levels, are crucial for its application in various scientific fields. Future research will focus on developing more sensitive and specific analytical methods. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for the analysis of amino acids. wikipedia.orgmedchemexpress.com

For trace detection, advancements in liquid chromatography-mass spectrometry (LC-MS) are expected to play a significant role. The development of new ionization sources and mass analyzers will likely improve detection limits and enhance selectivity. Furthermore, derivatization strategies that introduce highly ionizable or fluorescent tags to the amino acid can significantly boost sensitivity.

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and for quantitative proteomics. wikipedia.org Stable isotope-labeled versions of this compound (e.g., with ¹³C, ¹⁵N, or ²H) can be synthesized and used as internal standards in quantitative MS-based assays, providing high accuracy and precision. medchemexpress.comisotope.com Future methodologies will likely focus on more efficient and site-specific isotopic labeling procedures to facilitate complex biological studies. chempep.com

TechniqueApplicationFuture Development
LC-MS/MSTrace quantification in complex matrices.Higher resolution mass analyzers and novel chromatographic materials for improved separation and sensitivity.
NMR SpectroscopyStructural elucidation and conformational analysis.Higher field magnets and cryoprobe technology for increased sensitivity, enabling analysis of smaller sample amounts.
Isotopic LabelingMetabolic tracing and quantitative analysis. wikipedia.orgDevelopment of cost-effective and versatile methods for producing specifically labeled isotopologues.
Chiral ChromatographySeparation of enantiomers.New chiral stationary phases with enhanced resolving power and stability.

Integration with High-Throughput Screening for Chemical Discovery

High-throughput screening (HTS) allows for the rapid testing of millions of chemical compounds, a process fundamental to modern drug discovery. wikipedia.org The integration of α,α-disubstituted amino acids like this compound into HTS campaigns presents a significant opportunity for identifying novel bioactive molecules.

Libraries of peptides and small molecules incorporating this compound can be synthesized and screened for various biological activities. assaygenie.com The conformational constraints imposed by this amino acid can lead to peptides with enhanced stability and specific secondary structures, such as helices and turns, which are often crucial for biological function. nih.gov

Future developments in this area will involve the creation of more diverse and complex chemical libraries based on the this compound scaffold. Additionally, advancements in HTS technologies, such as miniaturization (e.g., 1536-well plates) and the use of label-free detection methods, will enable more efficient and cost-effective screening campaigns. nih.govenamine.net The development of cell-based assays that can report on the activity of compounds incorporating this amino acid will also be a key area of focus. nih.gov

Exploration of Self-Assembly and Supramolecular Chemistry involving this compound Derivatives

The unique structural properties of this compound make it an intriguing building block for supramolecular chemistry and the design of self-assembling materials. researchgate.net The ethyl group at the α-position can influence intermolecular interactions, leading to the formation of ordered nanostructures. jst.go.jp

Derivatives of this compound can be designed to self-assemble into various structures, such as nanofibers, hydrogels, and vesicles, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov These materials have potential applications in drug delivery, tissue engineering, and catalysis.

Future research will likely explore the co-assembly of this compound derivatives with other molecules to create functional hybrid materials. nih.gov For example, incorporating recognition motifs or catalytically active sites into self-assembling peptides could lead to novel sensors or enzyme mimics. The precise control over the self-assembly process to generate materials with desired morphologies and properties will be a key challenge and a major focus of future investigations.

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-2-ethylpentanoic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step reactions using reagents like diethyl acetamidomalonate, ethyl bromoacetate, or hydrogenation catalysts. For example, a protocol may include:
  • Step 1 : Condensation of ethyl bromoacetate with diethyl acetamidomalonate under basic conditions (e.g., sodium ethoxide) to form an intermediate.
  • Step 2 : Hydrolysis of the ester groups under acidic or basic conditions.
  • Step 3 : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce specific functional groups and yield the final product .
    Key Parameters : Reaction temperature (e.g., 0–5°C for exothermic steps), solvent choice (methanol, chloroform), and purification via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • HPLC/MS : Quantify purity (>98% recommended for biological studies) and detect impurities using reverse-phase columns (C18) with UV detection at 210 nm .
  • NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR (e.g., δ 1.2–1.5 ppm for ethyl groups, δ 3.1–3.5 ppm for amino protons) .
  • Elemental Analysis : Verify C, H, N composition (e.g., C₇H₁₅NO₂) with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the reactivity of this compound?

  • Methodological Answer :
  • Re-evaluate Computational Models : Use density functional theory (DFT) with solvent effects (e.g., water, ethanol) to refine energy barriers for reactions like hydrolysis or intramolecular cyclization. Compare with experimental kinetics (e.g., Arrhenius plots) .
  • Isotopic Tracing : Use ¹³C-labeled compounds to track reaction pathways and validate intermediates observed in simulations .
  • Case Study : A 2024 study resolved conflicting pKa values (predicted vs. experimental) by adjusting solvation parameters in Gaussian 16 calculations .

Q. How can isotopic labeling be utilized to study the metabolic pathways of this compound in biological systems?

  • Methodological Answer :
  • Design : Synthesize ¹⁵N- or ²H-labeled analogs (e.g., 2-Amino-2-ethyl[²H₇]pentanoic acid) via deuterated ethyl bromide in Step 1 of synthesis .
  • Tracking : Administer labeled compounds to cell cultures or model organisms. Use LC-MS/MS to detect labeled metabolites (e.g., incorporation into proteins or degradation products) .
  • Data Interpretation : Quantify isotopic enrichment ratios to map metabolic flux (e.g., TCA cycle vs. urea cycle) .

Q. What experimental approaches are recommended for investigating the inhibitory effects of this compound on cytochrome P450 enzymes?

  • Methodological Answer :
  • In Vitro Assays : Use human liver microsomes with probe substrates (e.g., CYP3A4: midazolam; CYP2D6: dextromethorphan). Measure inhibition via IC₅₀ values using fluorescence-based or LC-MS detection .
  • Controls : Include positive inhibitors (e.g., ketoconazole for CYP3A4) and assess time-dependent inhibition via pre-incubation with NADPH .
  • Mechanistic Studies : Perform Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the aqueous solubility of this compound?

  • Methodological Answer :
  • Standardize Conditions : Measure solubility in buffered solutions (pH 2–9) at 25°C. Use shake-flask method with HPLC quantification .
  • Literature Review : Compare datasets accounting for impurities (e.g., residual solvents) and polymorphic forms. A 2024 study found that >99% purity reduced solubility variability by 40% .

Safety and Handling

Q. What precautions are critical when handling this compound in enzymatic studies?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD₅₀ >2000 mg/kg in rats, but irritant potential noted) .
  • Waste Management : Neutralize acidic waste with NaHCO₃ before disposal .

Application in Drug Discovery

Q. How can this compound serve as a scaffold for designing peptidomimetics?

  • Methodological Answer :
  • Backbone Modification : Replace α-carbon substituents with bulkier groups (e.g., ethyl) to enhance protease resistance. Use solid-phase synthesis for iterative optimization .
  • Biological Testing : Screen analogs for binding affinity (SPR) and cellular uptake (flow cytometry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.